tert-butyl (5S)-5-hydroxyhex-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl (5S)-5-hydroxyhex-2-enoate: is an organic compound that features a tert-butyl ester group and a hydroxyhexenoate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl (5S)-5-hydroxyhex-2-enoate typically involves the esterification of the corresponding hydroxyhexenoic acid with tert-butyl alcohol. This reaction can be catalyzed by acids such as sulfuric acid or by using coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods: In industrial settings, the production of tert-butyl esters often employs flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.
Analyse Chemischer Reaktionen
Types of Reactions: tert-Butyl (5S)-5-hydroxyhex-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The double bond in the hexenoate moiety can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Common Reagents and Conditions:
Oxidation: PCC, Jones reagent
Reduction: Pd/C, hydrogen gas
Substitution: TsCl, nucleophiles
Major Products:
Oxidation: Corresponding ketone or aldehyde
Reduction: Saturated ester
Substitution: Various substituted esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
tert-Butyl (5S)-5-hydroxyhex-2-enoate has several applications in scientific research:
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, as it can serve as a substrate for various enzymes.
Wirkmechanismus
The mechanism of action of tert-butyl (5S)-5-hydroxyhex-2-enoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The hydroxy group can form hydrogen bonds with enzymes and other proteins, influencing their activity.
Pathways Involved: The compound can participate in metabolic pathways involving ester hydrolysis and alcohol oxidation, affecting cellular processes and enzyme activities.
Vergleich Mit ähnlichen Verbindungen
tert-Butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate: Used as an intermediate in the synthesis of rosuvastatin, a lipid-lowering drug.
tert-Butyl (1S,5S)-1-formyl-3-azabicyclo[3.1.0]hexane-3-carboxylate: Studied for its potential as a drug candidate due to its enzyme inhibitory properties.
Uniqueness: tert-Butyl (5S)-5-hydroxyhex-2-enoate is unique due to its specific structural features, including the presence of both a hydroxy group and a double bond in the hexenoate moiety. This combination of functional groups allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
206272-55-1 |
---|---|
Molekularformel |
C10H18O3 |
Molekulargewicht |
186.25 g/mol |
IUPAC-Name |
tert-butyl (5S)-5-hydroxyhex-2-enoate |
InChI |
InChI=1S/C10H18O3/c1-8(11)6-5-7-9(12)13-10(2,3)4/h5,7-8,11H,6H2,1-4H3/t8-/m0/s1 |
InChI-Schlüssel |
KSGLIGJJMLXKID-QMMMGPOBSA-N |
Isomerische SMILES |
C[C@@H](CC=CC(=O)OC(C)(C)C)O |
Kanonische SMILES |
CC(CC=CC(=O)OC(C)(C)C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.